molecular formula C11H15Cl2F3N2 B2817005 2-Piperidin-2-yl-5-(trifluoromethyl)pyridine;dihydrochloride CAS No. 2580208-26-8

2-Piperidin-2-yl-5-(trifluoromethyl)pyridine;dihydrochloride

Cat. No.: B2817005
CAS No.: 2580208-26-8
M. Wt: 303.15
InChI Key: KEOYXKSXSHBZCC-UHFFFAOYSA-N
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Description

2-Piperidin-2-yl-5-(trifluoromethyl)pyridine;dihydrochloride is a chemical compound with the molecular formula C11H13F3N2.2HCl and a molecular weight of 303.15 g/mol It is a derivative of pyridine and piperidine, featuring a trifluoromethyl group at the 5-position of the pyridine ring

Mechanism of Action

Target of Action

The primary target of 2-Piperidin-2-yl-5-(trifluoromethyl)pyridine;dihydrochloride is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline that is essential to the proper three-dimensional folding of newly synthesized procollagen chains .

Mode of Action

The compound acts as a potent inhibitor of collagen prolyl-4-hydroxylase . It interacts with the enzyme, thereby inhibiting its function.

Biochemical Pathways

The inhibition of collagen prolyl-4-hydroxylase affects the collagen synthesis pathway . This can lead to a decrease in the production of stable collagen, which can have various downstream effects depending on the physiological context .

Pharmacokinetics

These properties would impact the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The result of the compound’s action is a decrease in the activity of collagen prolyl-4-hydroxylase, leading to a potential decrease in the production of stable collagen . This could have various effects at the molecular and cellular levels, including potential impacts on tissue structure and function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s stability and its interaction with collagen prolyl-4-hydroxylase .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidin-2-yl-5-(trifluoromethyl)pyridine;dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

2-Piperidin-2-yl-5-(trifluoromethyl)pyridine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce piperidine derivatives .

Scientific Research Applications

2-Piperidin-2-yl-5-(trifluoromethyl)pyridine;dihydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in 2-Piperidin-2-yl-5-(trifluoromethyl)pyridine;dihydrochloride imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for research and development in various fields .

Properties

IUPAC Name

2-piperidin-2-yl-5-(trifluoromethyl)pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2.2ClH/c12-11(13,14)8-4-5-10(16-7-8)9-3-1-2-6-15-9;;/h4-5,7,9,15H,1-3,6H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEOYXKSXSHBZCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NC=C(C=C2)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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